

Quantification of 4,8-Dimethylnonanoyl-CoA in Cultured Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: 4,8-Dimethylnonanoyl-CoA

Cat. No.: B1466538

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Introduction

4,8-Dimethylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate that plays a crucial role in the metabolism of phytanic and pristanic acid. These branched-chain fatty acids are dietary components, and their proper degradation is essential for cellular health. Dysregulation in the metabolism of these fatty acids can lead to an accumulation of intermediates like **4,8-Dimethylnonanoyl-CoA**, which has been implicated in peroxisomal biogenesis disorders.[1] Furthermore, branched-chain fatty acyl-CoAs are recognized as potent ligands for the peroxisome proliferator-activated receptor α (PPAR α), a key regulator of lipid metabolism.[2][3] Accurate quantification of **4,8-Dimethylnonanoyl-CoA** in cultured cells is therefore critical for understanding the pathophysiology of related metabolic diseases and for the development of therapeutic interventions.

This document provides detailed application notes and protocols for the quantification of **4,8-Dimethylnonanoyl-CoA** in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for acyl-CoA analysis.[4][5]

Data Presentation

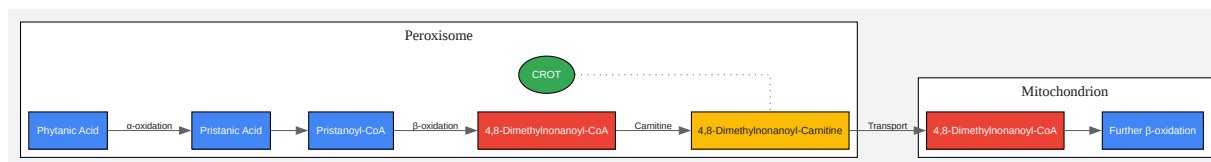
The following table summarizes representative quantitative data for various acyl-CoA species in different human cell lines, providing a comparative overview of acyl-CoA pool sizes. Note that

direct comparisons may be affected by variations in experimental conditions and normalization methods.[6] Data for **4,8-Dimethylnonanoyl-CoA** is not widely reported and should be determined experimentally.

Acyl-CoA Species	HepG2 (pmol/10 ⁶ cells)	MCF7 (pmol/mg protein)	RAW264.7 (pmol/mg protein)
Acetyl-CoA	10.644[6]	-	-
Propionyl-CoA	3.532[6]	-	-
Butyryl-CoA	1.013[6]	-	-
Valeryl-CoA	1.118[6]	-	-
Crotonoyl-CoA	0.032[6]	-	-
HMG-CoA	0.971[6]	-	-
Succinyl-CoA	25.467[6]	-	-
Glutaryl-CoA	0.647[6]	-	-
C14:0-CoA	-	~2.5[6]	~1.5[6]
C16:0-CoA	-	~12[6]	~4[6]
C18:0-CoA	-	~5[6]	~1.5[6]

Signaling and Metabolic Pathway

4,8-Dimethylnonanoyl-CoA is a key intermediate in the peroxisomal β -oxidation of pristanic acid. Phytanic acid, a 3-methyl-branched fatty acid, is first converted to pristanic acid via α -oxidation. Pristanic acid then undergoes β -oxidation in the peroxisomes, yielding **4,8-Dimethylnonanoyl-CoA**. This intermediate is then transported to the mitochondria for complete oxidation. The transport into the mitochondria is facilitated by its conversion to 4,8-dimethylnonanoyl carnitine, a reaction catalyzed by carnitine octanoyltransferase (CROT).[7]



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Metabolic pathway of phytanic acid highlighting **4,8-Dimethylnonanoyl-CoA**.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs, including **4,8-Dimethylnonanoyl-CoA**, from adherent or suspension cell cultures.[6]

Materials:

- Cultured cells (adherent or suspension)
- Phosphate-buffered saline (PBS), ice-cold
- Methanol, ice-cold
- Internal standard (e.g., 15:0 CoA)[4]
- Cell scraper (for adherent cells)
- Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
- Centrifuge capable of 15,000 x g at 4°C
- Vacuum concentrator or nitrogen evaporator
- Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)[4]

Procedure:

- Cell Harvesting and Washing:
 - Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[6]
 - Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[6]
- Cell Lysis and Acyl-CoA Extraction:
 - Add 2 mL of ice-cold methanol to the washed cells. For quantitative analysis, add a known amount of internal standard (e.g., 15 µL of 10 µM 15:0 CoA) to the methanol.[4]
 - Incubate at -80°C for 15 minutes to precipitate proteins.[4]
 - Adherent cells: Scrape the cells from the culture plate in the cold methanol.[4][6]
 - Transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
- Protein Precipitation and Supernatant Collection:
 - Centrifuge the cell lysate at 15,000 x g for 5 minutes at 5°C.[4]
 - Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[4][6]
- Sample Evaporation and Reconstitution:
 - Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.[4]
 - Evaporate the sample to dryness using a vacuum concentrator or under a stream of nitrogen.[4]
 - Reconstitute the dried extract in a small volume (e.g., 50-150 µL) of reconstitution solvent. [4][6] Vortex and centrifuge at 15,000 x g for 10 minutes at 5°C to pellet any remaining debris.[4]

- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification of 4,8-Dimethylnonanoyl-CoA by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs.

Instrument parameters should be optimized for **4,8-Dimethylnonanoyl-CoA**.

Instrumentation:

- High-performance liquid chromatography (HPLC) system
- Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm; 1.7 µm particle diameter)
- Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions (Example):

- Mobile Phase A: 50 mM ammonium acetate (pH 7) in water
- Mobile Phase B: Methanol
- Gradient: A linear gradient from a low to high percentage of mobile phase B over a suitable time to achieve separation of acyl-CoAs. The retention time increases with the length of the fatty acid chain.^[4]
- Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min)
- Column Temperature: 40°C
- Injection Volume: 5-10 µL

MS/MS Conditions (Example):

- Ionization Mode: Positive electrospray ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)

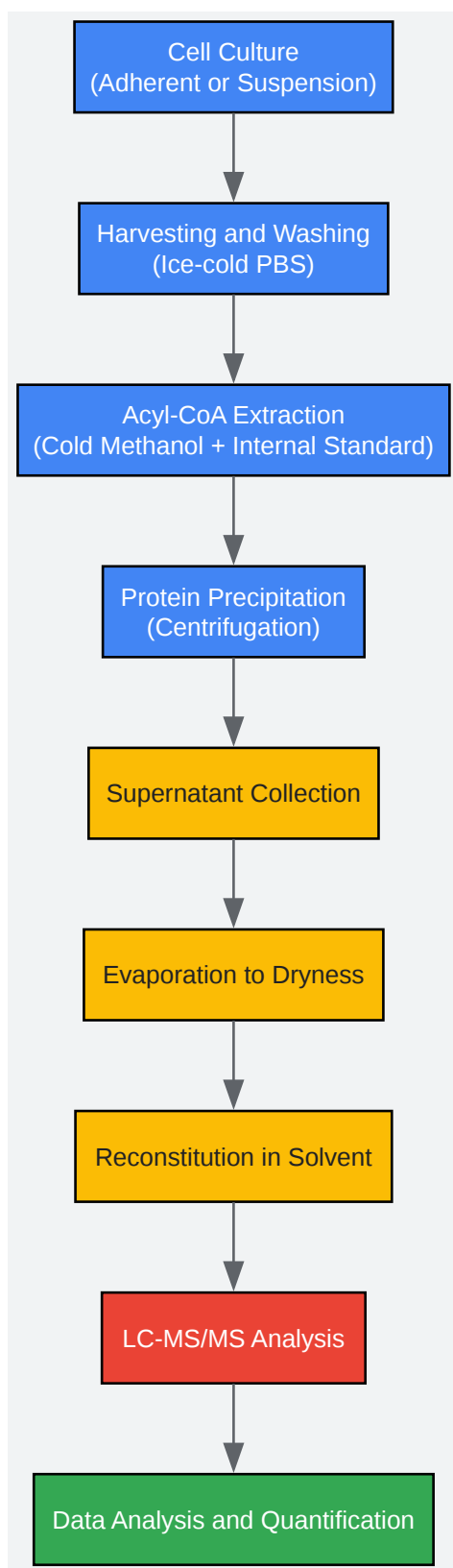
- MRM Transition: The precursor ion will be the $[M+H]^+$ of **4,8-Dimethylnonanoyl-CoA**. A characteristic product ion results from the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate portion of the CoA molecule.^{[4][8]} The specific m/z values for the precursor and product ions of **4,8-Dimethylnonanoyl-CoA** and the internal standard should be determined.
- Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Data Analysis:

- Create a calibration curve using a series of known concentrations of a **4,8-Dimethylnonanoyl-CoA** standard.
- Quantify the amount of **4,8-Dimethylnonanoyl-CoA** in the cell extracts by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The overall experimental workflow for the quantification of **4,8-Dimethylnonanoyl-CoA** in cultured cells is depicted below.



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Workflow for **4,8-Dimethylnonanoyl-CoA** quantification.

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